molecular formula C16H13FN6O B11107607 N'-[(E)-(2-fluorophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11107607
M. Wt: 324.31 g/mol
InChI Key: ZKQWJUXMORFIQE-VCHYOVAHSA-N
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Description

N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves the condensation of 2-fluorobenzaldehyde with 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines.

Scientific Research Applications

N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the presence of the fluorophenyl group and tetrazole ring can enhance its binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is unique due to the presence of both a fluorophenyl group and a tetrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific binding interactions, which are not commonly found in other similar compounds.

Properties

Molecular Formula

C16H13FN6O

Molecular Weight

324.31 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H13FN6O/c17-14-9-5-4-8-13(14)10-18-19-15(24)11-23-21-16(20-22-23)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,24)/b18-10+

InChI Key

ZKQWJUXMORFIQE-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CC=C3F

Origin of Product

United States

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